molecular formula C14H18NO3+ B1623233 methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate CAS No. 213534-31-7

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate

Cat. No. B1623233
CAS RN: 213534-31-7
M. Wt: 248.3 g/mol
InChI Key: PHTILULPLFUXPS-GFCCVEGCSA-O
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Description

Methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as MBOPC and has a molecular formula of C18H20NO3.

Scientific Research Applications

Enantioselective Synthesis

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, demonstrates the compound's utility in creating chiral 3-benzylpiperidine backbones. This method is significant for preparing biologically active compounds, employing phase-transfer catalysts under mild conditions with moderate enantioselectivity (Wang, Zhao, Xue, & Chen, 2018).

Chemical Transformations

The compound has been used in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing its versatility in C-H activation and C-C coupling sequences. This transformation is pivotal for modifying carboxylic acids into more complex molecules (Giri et al., 2007).

Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives

Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates have led to the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. These reactions and their stereochemical outcomes are crucial for synthesizing specific 3-azabicyclo structures, highlighting the compound's application in complex molecular architecture development (Vafina et al., 2003).

Intermediate in Synthesis of Jak3 Inhibitor

Another application includes its role as an intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The outlined synthesis process, which starts from 4-methylpyridinium, goes through several steps, including SN2 substitution and borohydride reduction, showcasing the compound's critical role in the pharmaceutical industry (Chen Xin-zhi, 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate involves the reaction of benzylamine with ethyl acetoacetate to form 3-benzyl-4-oxopiperidine-2-carboxylic acid ethyl ester, which is then converted to the target compound through a series of reactions.", "Starting Materials": [ "Benzylamine", "Ethyl acetoacetate", "Sodium ethoxide", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Benzylamine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-benzyl-4-oxopiperidine-2-carboxylic acid ethyl ester.", "Step 2: The resulting ester is then hydrolyzed with hydrochloric acid to form 3-benzyl-4-oxopiperidine-2-carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride is then reacted with methylamine to form the corresponding amide.", "Step 5: The resulting amide is then quaternized with methyl iodide to form the target compound, methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate.", "Step 6: The final product is purified by recrystallization from ethanol and water." ] }

CAS RN

213534-31-7

Molecular Formula

C14H18NO3+

Molecular Weight

248.3 g/mol

IUPAC Name

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/p+1/t12-/m1/s1

InChI Key

PHTILULPLFUXPS-GFCCVEGCSA-O

Isomeric SMILES

COC(=O)[C@@H]1C[NH+](CCC1=O)CC2=CC=CC=C2

SMILES

COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2

Origin of Product

United States

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